

Application Notes and Protocols: Swern Oxidation of 2,3-Dimethyl-1-pentanol

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Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentanol

Cat. No.: B156742

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Abstract

This document provides a detailed protocol for the Swern oxidation of the primary alcohol **2,3-Dimethyl-1-pentanol** to its corresponding aldehyde, 2,3-Dimethyl-1-pentanal. The Swern oxidation is a widely utilized method in organic synthesis for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] This reaction is particularly valuable for synthesizing sensitive compounds due to its low reaction temperatures, typically -78 °C, which minimizes side reactions and preserves functionalities.[6] The protocol herein outlines the necessary reagents, equipment, step-by-step procedure, and purification methods, tailored for researchers, scientists, and professionals in drug development.

Introduction

The Swern oxidation, first reported by Daniel Swern and Kanji Omura, employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to effect the oxidation.[7][8] A hindered organic base, such as triethylamine (Et₃N), is then used to facilitate an elimination reaction, yielding the desired carbonyl compound.[8] A key advantage of this method is that it avoids the use of heavy metals like chromium and can be performed under very mild conditions.[2] This protocol has been adapted from established procedures for the Swern oxidation of primary alcohols.[6][7]

Reaction Scheme

The overall transformation is the oxidation of **2,3-Dimethyl-1-pentanol** to 2,3-Dimethyl-1-pentanal.

Mechanism Overview: The reaction proceeds through several steps:

- Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form a reactive chloro(dimethyl)sulfonium chloride intermediate, with the evolution of carbon monoxide and carbon dioxide.[\[3\]](#)[\[9\]](#)
- Alcohol Addition: The primary alcohol, **2,3-Dimethyl-1-pentanol**, attacks the electrophilic sulfur atom of the activated intermediate.[\[1\]](#)
- Base-Mediated Elimination: Triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which then decomposes in a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[\[3\]](#)

Quantitative Data Summary

The following table summarizes typical yields and conditions for the Swern oxidation of primary alcohols, which are representative of the expected outcome for **2,3-Dimethyl-1-pentanol**.

Parameter	Value	Reference
Substrate	Primary Alcohol	General
Product	Aldehyde	General
Typical Yield	85-95%	[10]
Reaction Temperature	-78 °C	[6] [7] [11]
Reaction Time	1-2 hours	[7]
Purity (post-chromatography)	>98%	Assumed

Experimental Protocol

Materials:

- **2,3-Dimethyl-1-pentanol**

- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- Water (H₂O)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Three-neck round-bottom flask, flame-dried
- Magnetic stirrer and stir bar
- Thermometer or temperature probe
- Nitrogen or Argon gas inlet
- Syringes and needles
- Dry ice/acetone bath
- Separatory funnel
- Rotary evaporator
- Flash chromatography system

Procedure:

1. Reaction Setup:

- Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.
- Under a positive pressure of nitrogen, add anhydrous dichloromethane (DCM) to the flask. The volume should be sufficient to make the final reaction concentration approximately 0.1-0.5 M with respect to the alcohol.
- Cool the flask to -78 °C using a dry ice/acetone bath.[6]

2. Activation of DMSO:

- To the cooled DCM, add oxalyl chloride (1.5 - 2.0 equivalents relative to the alcohol) dropwise via syringe.[7]
- In a separate, dry flask, prepare a solution of DMSO (2.5 - 3.0 equivalents) in a small amount of anhydrous DCM.
- Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.[8] Vigorous gas evolution (CO and CO₂) will be observed.
- Stir the resulting mixture for 15-30 minutes at -78 °C.[8]

3. Addition of Alcohol:

- Prepare a solution of **2,3-Dimethyl-1-pentanol** (1.0 equivalent) in a small volume of anhydrous DCM.
- Add the alcohol solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.[7]
- Stir the mixture for 30-45 minutes at -78 °C.[8]

4. Elimination and Aldehyde Formation:

- Add triethylamine (5.0 - 7.0 equivalents) dropwise to the reaction mixture.[8] A thick white precipitate of triethylammonium chloride will form.
- After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.[7]
- Remove the cooling bath and allow the reaction to warm to room temperature, typically over about 1 hour.[7][8]

5. Work-up:

- Quench the reaction by adding water to the flask.[7]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x additional portions).

- Combine the organic layers and wash sequentially with water and then with saturated brine.
[7]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

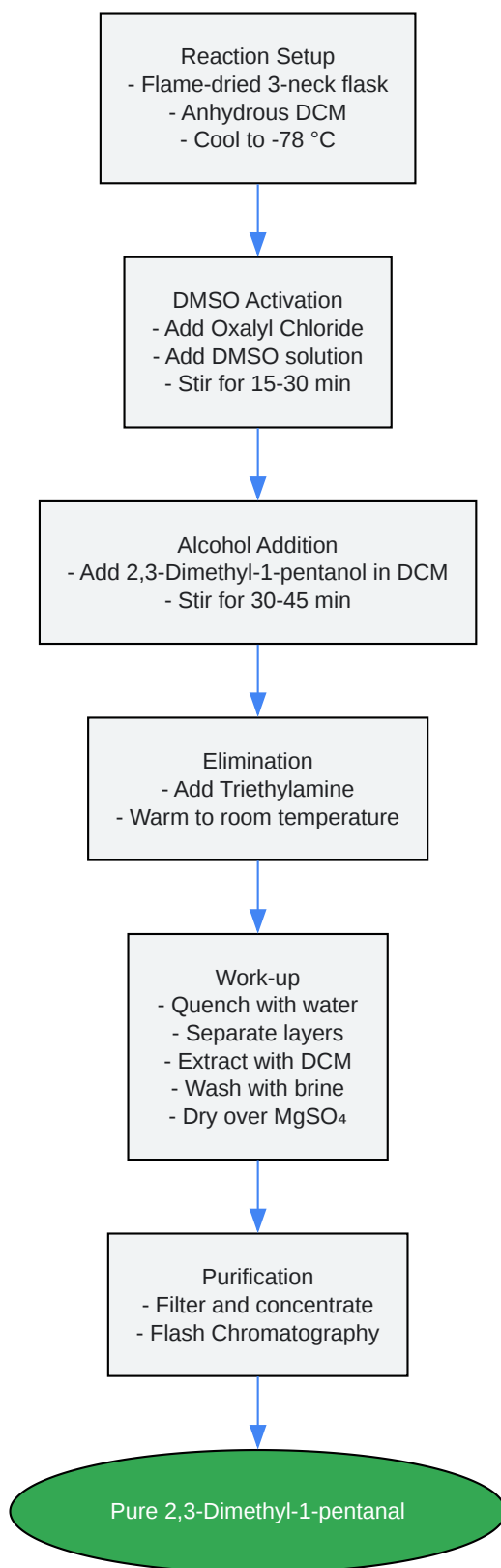
6. Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
- The crude 2,3-Dimethyl-1-pentanal can be purified by flash column chromatography on silica gel to yield the pure product.

Safety Precautions:

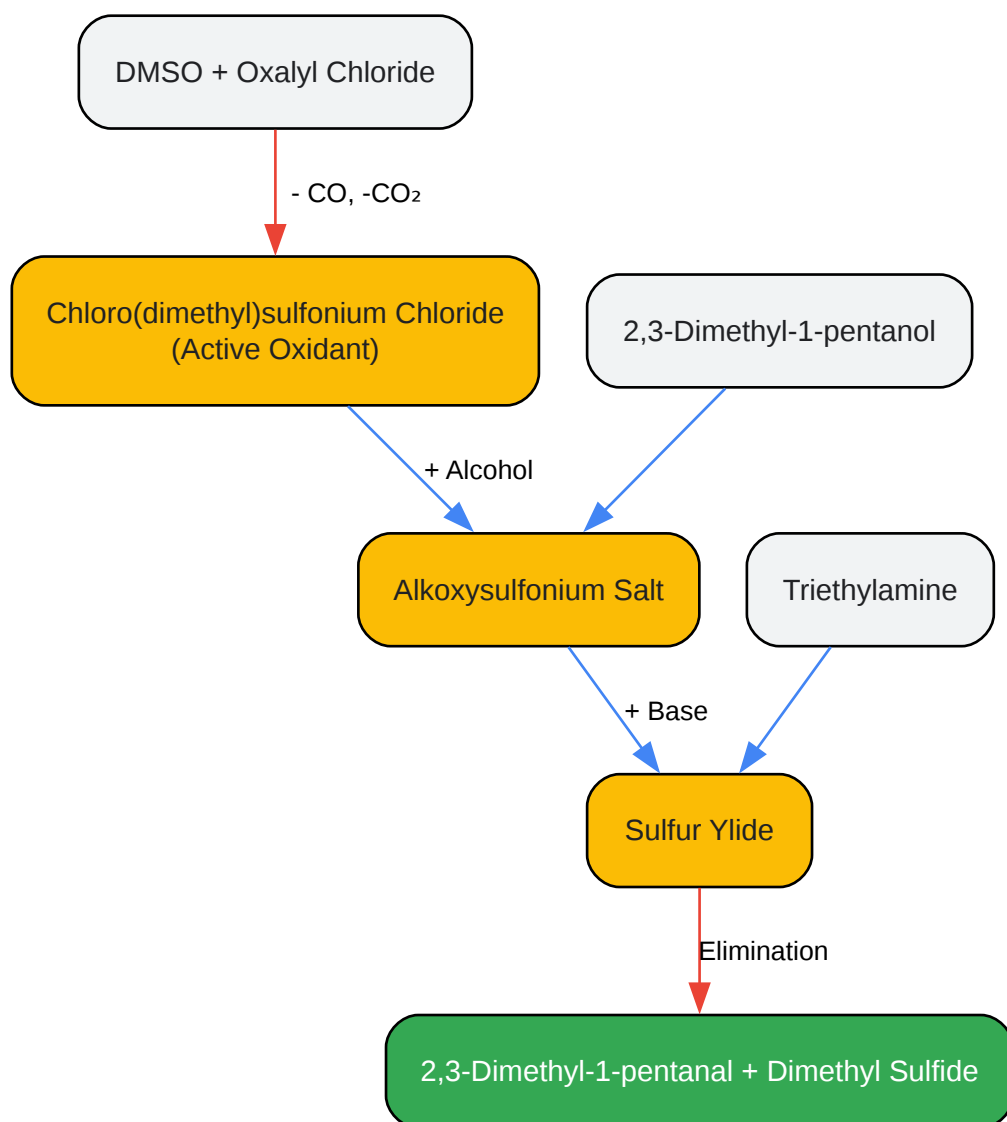
- The Swern oxidation should be performed in a well-ventilated fume hood.
- Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- The reaction generates carbon monoxide, a toxic gas.
- The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor.[1][3] All glassware should be quenched with bleach or an oxidizing agent to neutralize the smell.[3]
- The reaction is exothermic and requires careful temperature control, especially during the addition of reagents.

Diagrams



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Caption: Experimental workflow for the Swern oxidation.



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Caption: Simplified signaling pathway of the Swern oxidation.

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